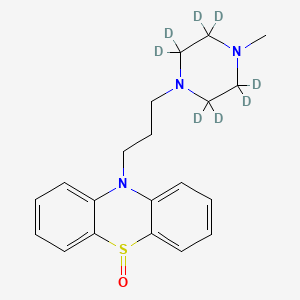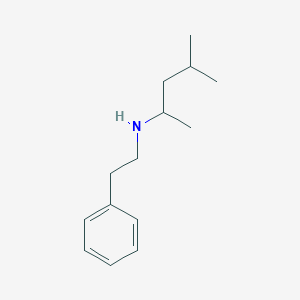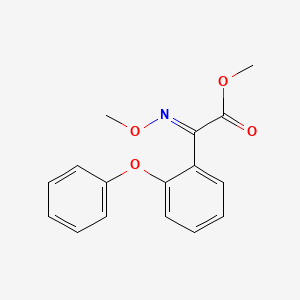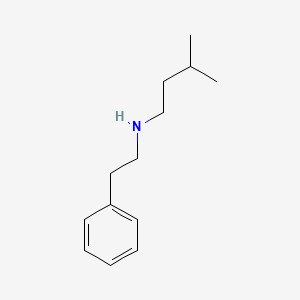
(3-Methylbutyl)(2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylbutyl)(2-phenylethyl)amine is an organic compound with the molecular formula C13H21N. It is a type of amine, which is a derivative of ammonia where one or more hydrogen atoms are replaced by organic groups. This compound is known for its unique structure, which includes both a phenylethyl group and a methylbutyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(2-phenylethyl)amine typically involves the reaction of 3-methylbutylamine with 2-phenylethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylbutyl)(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
(3-Methylbutyl)(2-phenylethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Methylbutyl)(2-phenylethyl)amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate for enzymes involved in amine metabolism, leading to the formation of biologically active metabolites. The compound may also interact with neurotransmitter receptors, influencing signal transduction pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethylamine: A simpler compound with a similar structure but lacking the methylbutyl group.
Amphetamine: Contains a phenylethylamine core with additional functional groups that enhance its stimulant properties.
Methamphetamine: Similar to amphetamine but with a methyl group, increasing its potency and duration of action.
Uniqueness
(3-Methylbutyl)(2-phenylethyl)amine is unique due to its combination of a phenylethyl group and a methylbutyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
3-methyl-N-(2-phenylethyl)butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
Clave InChI |
JSMHQGVHKNQZQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


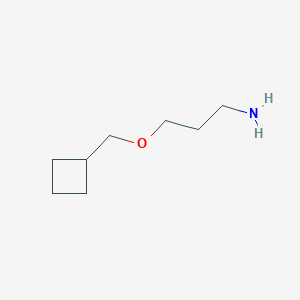
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)

![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)
![3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B13447540.png)
